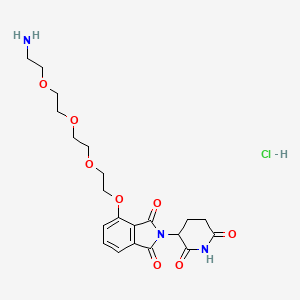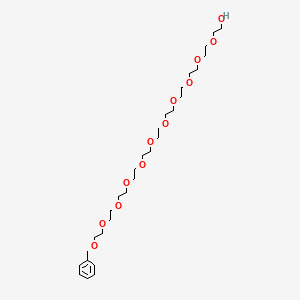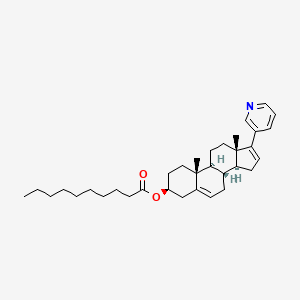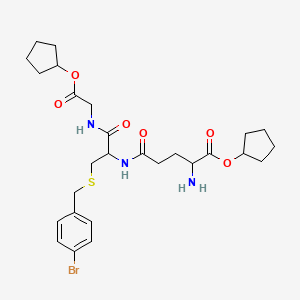![molecular formula C54H66Cl2N10O9S2 B15073810 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallothionein 1 (MT-1) is a metal-binding protein with a low molecular weight and a high cysteine content. It is found in all eukaryotes and plays a crucial role in maintaining physiological balance and regulating immune homeostasis . MT-1 is part of the metallothionein family, which includes other isoforms such as MT-2, MT-3, and MT-4 . These proteins are known for their ability to bind heavy metals through the thiol groups of their cysteine residues, making them essential for metal detoxification and homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metallothionein 1 involves the expression of the MT-1 gene in a suitable host organism, such as Escherichia coli. The gene is cloned into an expression vector, which is then introduced into the host cells. The cells are cultured under conditions that induce the expression of the MT-1 protein. After sufficient growth, the cells are harvested, and the protein is purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of metallothionein 1 typically involves large-scale fermentation processes. The host organisms are grown in bioreactors under controlled conditions to maximize protein yield. The MT-1 protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Metallothionein 1 undergoes various chemical reactions, including:
Substitution: MT-1 can undergo substitution reactions where metal ions bound to the protein are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Metal salts such as zinc chloride, cadmium chloride, or mercury chloride.
Major Products Formed
Oxidation: Formation of disulfide bonds within the protein.
Reduction: Restoration of thiol groups.
Substitution: Formation of metallothionein complexes with different metal ions.
Wissenschaftliche Forschungsanwendungen
Metallothionein 1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein for studying metal-protein interactions and metal detoxification mechanisms.
Biology: Plays a role in cellular metal homeostasis and protection against oxidative stress.
Industry: Used in bioremediation processes to remove heavy metals from contaminated environments.
Wirkmechanismus
Metallothionein 1 exerts its effects through its ability to bind metal ions via the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from participating in harmful reactions within the cell. MT-1 also acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets of MT-1 include various metal ions such as zinc, cadmium, and mercury, and its pathways involve metal ion homeostasis and detoxification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metallothionein 2 (MT-2): Similar in structure and function to MT-1, but with slight differences in amino acid sequence and metal-binding affinity.
Metallothionein 3 (MT-3): Found primarily in the brain and has additional roles in neuronal growth and repair.
Metallothionein 4 (MT-4): Found in stratified squamous epithelia and involved in protecting cells from metal toxicity.
Uniqueness of MT-1
Metallothionein 1 is unique due to its widespread expression in almost all organs and its critical role in maintaining metal homeostasis and protecting against oxidative stress. Its ability to bind a wide range of metal ions with high affinity makes it a versatile and essential protein in various physiological processes .
Eigenschaften
Molekularformel |
C54H66Cl2N10O9S2 |
|---|---|
Molekulargewicht |
1134.2 g/mol |
IUPAC-Name |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m1/s1 |
InChI-Schlüssel |
JNSLBXJNVHYNNW-NDOUMJCMSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)





![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)

![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)

